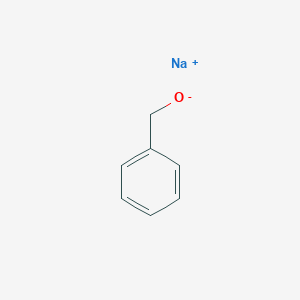

sodium;phenylmethanolate

Description

Sodium phenylmethanolate (C₆H₅CH₂ONa), the sodium salt of benzyl alcohol, is a strong alkaline reagent widely used in organic synthesis. It is generated via deprotonation of benzyl alcohol using a strong base like sodium hydride (NaH) . This compound exhibits nucleophilic and basic properties due to the alkoxide ion (CH₂O⁻), enabling its use in reactions such as oxidative amidation and nucleophilic substitutions. Its aromatic benzyl group enhances steric and electronic effects compared to simpler alkoxides, influencing reactivity and selectivity in catalytic processes .

Properties

IUPAC Name |

sodium;phenylmethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.Na/c8-6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQULJPVXNYWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;phenylmethanolate involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Typically, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity while minimizing waste and energy consumption. The use of automated systems and real-time monitoring helps maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

sodium;phenylmethanolate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

sodium;phenylmethanolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is utilized in biochemical assays and as a probe in molecular biology.

Medicine: this compound is investigated for its potential therapeutic properties and as a diagnostic tool.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of sodium;phenylmethanolate involves its interaction with specific molecular targets. The compound binds to these targets, altering their function and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Sodium Methanolate (Sodium Methoxide, CH₃ONa)

- Structure and Reactivity: Sodium methanolate lacks the aromatic benzyl group, making it less sterically hindered but more hygroscopic and oxygen-sensitive. It readily decomposes in water to methanol and NaOH .

- Applications: Primarily used as a catalyst in biodiesel production, transesterification, and as a methoxylation agent.

- Stability: Decomposes at 126.6°C in air, compared to sodium phenylmethanolate, which likely has higher thermal stability due to the benzyl group .

Sodium 2-Methylphenolate (C₆H₄(CH₃)ONa)

- Structure and Reactivity: The methyl substituent on the aromatic ring increases electron density, reducing acidity compared to sodium phenylmethanolate. This alters its solubility and reactivity in electrophilic substitutions .

- Applications: Used in polymer stabilization and as a corrosion inhibitor, contrasting with sodium phenylmethanolate’s role in fine chemical synthesis .

Methyl Phenylacetate (C₆H₅CH₂COOCH₃)

- Functional Group Differences : As an ester, it lacks the alkoxide’s nucleophilicity. Its reactivity centers on hydrolysis and ester exchange rather than deprotonation or nucleophilic attack .

- Applications: Employed in fragrances and flavorings, diverging from sodium phenylmethanolate’s synthetic utility .

Chalcogen Analogs (e.g., Diphenylsulfido-methanolate)

- Structural Variation: Replacing oxygen with sulfur or selenium in the ligand framework (e.g., [κ²S,O-SC{O}Ph₂]²⁻) modifies coordination chemistry and redox stability. These analogs exhibit unique cycloaddition reactivities but are less explored in mainstream organic synthesis compared to sodium phenylmethanolate .

Research Findings and Mechanistic Insights

- Nucleophilicity: Sodium phenylmethanolate’s benzyl group enhances nucleophilic displacement in aromatic systems compared to sodium methanolate, as demonstrated in the synthesis of amides from pyrroline derivatives .

- Thermal and Chemical Stability: Cycloaddition reactions with benzophenone show that sodium phenylmethanolate-derived ligands (e.g., κ²O,O-bis(phenylmethanolate)) form stable cis-stereoisomers, outperforming sulfur/selenium analogs in reaction yields .

- Solubility: Sodium phenylmethanolate is soluble in polar aprotic solvents (e.g., DMSO), whereas sodium methanolate is restricted to alcohols like methanol due to its rapid hydrolysis in water .

Q & A

Q. How to present conflicting crystallographic data for sodium phenylmethanolate complexes?

Q. What meta-analysis techniques synthesize heterogeneous literature data on sodium phenylmethanolate’s thermodynamic properties?

- Systematic review : Extract data from peer-reviewed studies (excluding preprints) and normalize values using the CODATA guidelines.

- Meta-regression : Account for measurement techniques (e.g., calorimetry vs. computational) as covariates .

Future Research Directions

Q. How can in situ spectroscopic methods advance real-time monitoring of sodium phenylmethanolate reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.